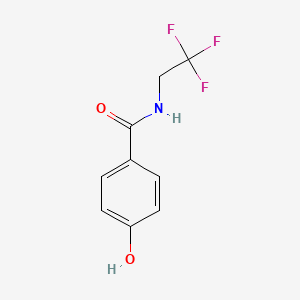

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide

Descripción general

Descripción

4-Hydroxy-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound characterized by its unique structure, which includes a benzamide core with a hydroxyl group at the 4-position and a trifluoroethyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

Benzamide Formation: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline. The aniline is acylated with acetic anhydride to produce benzamide.

Hydroxylation: The benzamide undergoes hydroxylation at the 4-position using suitable oxidizing agents such as potassium permanganate or osmium tetroxide.

Trifluoroethylation: The resulting 4-hydroxybenzamide is then reacted with trifluoroethylamine under appropriate conditions to introduce the trifluoroethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using strong oxidizing agents like chromic acid.

Reduction: The trifluoroethyl group can be reduced to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the trifluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed:

Oxidation: 4-Carboxy-N-(2,2,2-trifluoroethyl)benzamide.

Reduction: 4-Hydroxy-N-(trifluoromethyl)benzamide.

Substitution: Various derivatives depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various pathogens. A study showed that modifications to the benzamide structure can enhance activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi .

1.2 Anti-Cancer Properties

The compound has been investigated for its potential as an anti-cancer agent. According to patent literature, compounds structurally related to this compound have shown promise in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation . The inhibition of HDACs can lead to apoptosis in tumor cells, making these compounds valuable in cancer therapy.

Agrochemical Applications

2.1 Herbicide Development

The trifluoroethyl group in this compound enhances lipophilicity and biological activity, which is advantageous for agrochemical formulations. Research has indicated that similar compounds can act as herbicides by disrupting plant growth processes . The unique chemical structure allows for targeted action against specific weed species while minimizing impact on crops.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its applications. Studies have shown that variations in the benzamide moiety can significantly influence biological activity. For example:

| Compound | Biological Activity | Reference |

|---|---|---|

| 4-Hydroxy-N-(trifluoroethyl)benzamide | Anti-inflammatory | |

| N-(trifluoroethyl)-p-toluenesulfonamide | Antibacterial | |

| 3-Hydroxy-N-(trifluoroethyl)aniline | Dye synthesis |

These findings highlight the importance of chemical modifications in enhancing the efficacy of the compound for various applications.

Case Studies

4.1 Case Study: Antiprotozoal Activity

In a comprehensive study evaluating a library of benzamide derivatives against Toxoplasma gondii and P. falciparum, specific derivatives of this compound demonstrated superior anti-parasitic activity compared to standard treatments like chloroquine . The selectivity index (SI), which measures the safety and efficacy balance, was notably high for several derivatives.

4.2 Case Study: Cancer Treatment Efficacy

A clinical investigation into the HDAC inhibitory effects of related compounds revealed significant tumor growth inhibition in xenograft models when administered over a specified regimen . This study supports the therapeutic potential of this compound derivatives in oncology.

Mecanismo De Acción

The mechanism by which 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoroethyl group can enhance the compound's lipophilicity and stability. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparación Con Compuestos Similares

4-Hydroxybenzamide: Similar structure but lacks the trifluoroethyl group.

N-(2,2,2-Trifluoroethyl)benzamide: Similar structure but lacks the hydroxyl group.

4-Hydroxy-N-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of trifluoroethyl.

Uniqueness: 4-Hydroxy-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of the hydroxyl and trifluoroethyl groups, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Actividad Biológica

4-Hydroxy-N-(2,2,2-trifluoroethyl)benzamide is a compound of significant interest due to its unique structural features and potential biological activities. With a molecular formula of CHFNO and a molecular weight of approximately 219.16 g/mol, it contains a hydroxyl group at the para position of a benzamide structure and a trifluoroethyl substituent on the nitrogen atom. This combination enhances its solubility and biological activity compared to other similar compounds.

The presence of the trifluoroethyl group in this compound imparts unique chemical reactivity, allowing it to undergo various reactions that are crucial for synthesizing derivatives and exploring its biological activities. The compound's structural characteristics facilitate interactions with biological macromolecules, which are essential for understanding its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits notable biological activities. Interaction studies have focused on its binding affinity with various biological targets, leading to several key findings:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features have shown antimicrobial properties. For instance, derivatives of benzamides have been explored for their effectiveness against various pathogens.

- Antiparasitic Effects : Compounds in the benzamide class have demonstrated activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. The structure-activity relationship (SAR) studies indicate that modifications in the benzamide structure can enhance efficacy against these organisms .

Table of Comparative Biological Activity

Case Studies

- Antimalarial Activity : In a study evaluating various benzamide derivatives against P. falciparum, compounds structurally related to this compound exhibited varying degrees of inhibition of parasite growth. Notably, some derivatives showed over 20-fold enhanced activity compared to standard treatments like chloroquine .

- Pharmacokinetics and Toxicology : The pharmacokinetic profile of benzamide derivatives has been assessed in human liver microsomes, revealing metabolic stability issues for certain compounds. For instance, one derivative was rapidly metabolized with only 0.5% remaining after 60 minutes in the presence of NADPH, indicating potential challenges in therapeutic applications .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with key enzymes or receptors in target organisms. For example, certain benzamides have been shown to inhibit vital proteins involved in parasite metabolism and survival.

Propiedades

IUPAC Name |

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-8(15)6-1-3-7(14)4-2-6/h1-4,14H,5H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEGPNCTRXXCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.